N-(4-Hydroxyphenyl)-2-iodoacetamide
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Overview
Description
N-(4-Hydroxyphenyl)-2-iodoacetamide is an organic compound that features a hydroxyphenyl group and an iodoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-2-iodoacetamide typically involves the iodination of N-(4-Hydroxyphenyl)acetamide. One common method includes the reaction of N-(4-Hydroxyphenyl)acetamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-2-iodoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The iodo group can be reduced to form a corresponding amine.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate (NaS⁻) or primary amines (RNH₂).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Hydroxyphenyl)-2-iodoacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through the iodoacetamide group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-2-iodoacetamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The iodoacetamide group is particularly reactive towards thiol groups in proteins, leading to the formation of stable thioether bonds. This property makes it useful as a biochemical probe for studying protein function and interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Lacks the iodo group, making it less reactive in nucleophilic substitution reactions.
N-(4-Hydroxyphenyl)retinamide: Contains a retinamide moiety, giving it different biological properties.
N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide: Contains nitro groups, making it more reactive in redox reactions.
Uniqueness
N-(4-Hydroxyphenyl)-2-iodoacetamide is unique due to the presence of both a hydroxyphenyl group and an iodoacetamide moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
53527-05-2 |
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Molecular Formula |
C8H8INO2 |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-iodoacetamide |
InChI |
InChI=1S/C8H8INO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,10,12) |
InChI Key |
JGXMPLXHWKDYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CI)O |
Origin of Product |
United States |
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